molecular formula C10H12ClN3 B1478936 N,N-diallyl-3-chloropyrazin-2-amine CAS No. 2097957-31-6

N,N-diallyl-3-chloropyrazin-2-amine

Cat. No.: B1478936
CAS No.: 2097957-31-6
M. Wt: 209.67 g/mol
InChI Key: KZGKGBMSSISBGK-UHFFFAOYSA-N
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Description

N,N-Diallyl-3-chloropyrazin-2-amine is a chemical compound with the molecular formula C10H12ClN3 and a molecular weight of 209.68 g/mol . As a derivative of the chloropyrazin-2-amine scaffold, this compound is primarily of interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. Chloropyrazine amines are valuable building blocks in organic synthesis. The core structure is known to be utilized in the synthesis of various heterocyclic compounds . Furthermore, closely related analogues, such as 2-amino-6-chloropyrazine, have been identified in scientific databases as small molecules with investigational biological activity, for instance, acting as inhibitors of cyclin-dependent kinase 2 . This suggests potential research applications for this compound in biochemical and pharmacological studies. Researchers value this class of compounds for its utility in constructing more complex molecules and for probing biological mechanisms. The compound is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions. For detailed handling and safety information, please consult the relevant Safety Data Sheet.

Properties

CAS No.

2097957-31-6

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

3-chloro-N,N-bis(prop-2-enyl)pyrazin-2-amine

InChI

InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)10-9(11)12-5-6-13-10/h3-6H,1-2,7-8H2

InChI Key

KZGKGBMSSISBGK-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C1=NC=CN=C1Cl

Canonical SMILES

C=CCN(CC=C)C1=NC=CN=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table compares N,N-diallyl-3-chloropyrazin-2-amine with structurally related compounds from the provided evidence:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Features Evidence Source
This compound 3-Cl, N,N-diallyl C₁₀H₁₂ClN₃ ~209.67 High lipophilicity; allyl reactivity -
N-((3-chloropyrazin-2-yl)methyl)propan-2-amine 3-Cl, N-isopropyl, N-methyl C₈H₁₂ClN₃ 185.65 Lower steric bulk; stable substituents
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine 5-Cl, 3,6-F, N,N-dimethyl C₆H₆ClF₂N₃ ~199.58 Electron-withdrawing F; increased polarity
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine 6-Cl (pyridazine), tetrahydrofuran-methyl C₉H₁₂ClN₃O 213.66 Oxygen enhances solubility; pyridazine core
6-Chloro-N-(5-ethoxy-1H-pyrazol-3-yl)-3-nitropyridin-2-amine 6-Cl, 3-NO₂ (pyridine), pyrazole-ethoxy C₁₀H₁₁ClN₆O₃ ~298.68 Nitro group increases reactivity; pyrazole interaction

Key Differences and Implications

Substituent Bulk and Reactivity :

  • The allyl groups in this compound contribute to higher steric hindrance compared to methyl or isopropyl groups in . This may reduce nucleophilic substitution rates but enable conjugation or Michael addition reactions.
  • Allyl groups also increase lipophilicity , enhancing membrane permeability in biological systems compared to polar substituents like tetrahydrofuran in .

Electronic Effects :

  • The absence of strong electron-withdrawing groups (e.g., fluorine in or nitro in ) makes the pyrazine ring in this compound more electron-rich , favoring electrophilic aromatic substitution.

Biological Interactions :

  • Unlike the dimethylated compound in , the allyl groups may interact with hydrophobic binding pockets in enzymes or receptors. However, the nitro group in could confer stronger inhibitory effects due to electron-deficient aromatic systems.

Synthetic Challenges :

  • Allyl groups require careful handling to avoid polymerization or oxidation during synthesis, whereas methyl or aryl substituents (e.g., ) are more stable. and highlight the importance of dehydrosulfurizing agents (e.g., I₂/Et₃N) for similar heterocycles, suggesting analogous methods might apply .

Preparation Methods

General Synthetic Strategy

The preparation of chlorinated aminopyridine and pyrazine derivatives typically involves:

The synthesis of N,N-diallyl-3-chloropyrazin-2-amine would logically follow a similar route: starting from a chloropyrazine intermediate, followed by amination and subsequent N-alkylation with allyl groups.

Preparation of 3-Chloropyrazin-2-amine Core

Based on analogous pyridine chemistry, the 3-chloropyrazin-2-amine core can be prepared by:

  • Reduction of 3-nitro-2-chloropyrazine derivatives : The nitro group is reduced to an amino group using metallic magnesium in the presence of titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF) under controlled low temperatures (-5 to 5 °C). This method offers high yield and purity, outperforming traditional metallic reductions (e.g., iron, zinc).

  • Halogenation via triphosgene or phosphorus oxychloride (POCl3) : Chlorination at the 3-position can be efficiently achieved using triphosgene, which selectively reacts with ketone carbonyl groups adjacent to nitrogen in the heterocycle, minimizing over-chlorination and equipment corrosion issues associated with harsher chlorinating agents.

N,N-Diallylation of 3-Chloropyrazin-2-amine

The diallylation of the amino group to form N,N-diallyl derivatives typically involves:

  • N-alkylation using allyl halides (e.g., allyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide, DMF).

  • The reaction conditions are optimized to favor diallylation over monoalkylation, often requiring slight excess of allyl halide and controlled temperature to prevent side reactions.

  • Purification is generally achieved by extraction and recrystallization.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Notes
1 Chlorination Triphosgene or POCl3, controlled temperature Selective chlorination at 3-position
2 Nitro group reduction Mg, TiCl4, anhydrous THF, -5 to 5 °C High yield, avoids harsh metals like Fe or Zn
3 Amination Ammonia aqueous solution or direct amination methods Converts nitro to amino group
4 N,N-Diallylation Allyl bromide/chloride, base (K2CO3 or NaH), DMF Controlled to favor diallylation
5 Purification Extraction (diethyl ether), drying, recrystallization Ensures high purity product

Detailed Research Findings and Analysis

  • Reduction Efficiency : The magnesium/TiCl4 system in anhydrous THF at low temperature yields 2-chloro-3-aminopyridine analogs with yields up to 98% and purity >99%, significantly improving over traditional metal reductions.

  • Chlorination Selectivity : Triphosgene (99.5% purity) is preferred due to its selective reaction with ketone carbonyls adjacent to nitrogen atoms, avoiding multiple chlorination and equipment corrosion common with reagents like POCl3 or PCl5.

  • Alkylation Control : N-alkylation with allyl halides requires careful stoichiometric control and base selection to prevent over-alkylation or polymerization of allyl groups. Polar aprotic solvents enhance nucleophilicity of the amine for efficient diallylation.

  • Environmental and Cost Considerations : The use of Mg/TiCl4 is cost-effective compared to other titanium reagents and reduces hazardous waste. Triphosgene offers a safer alternative to traditional chlorinating agents, minimizing corrosive byproducts.

Notes on Direct Literature for this compound

  • Direct patents or publications explicitly describing the preparation of this compound are scarce in the public domain.

  • However, the preparation of 2-chloro-3-aminopyridine and related compounds is well documented and provides a reliable synthetic template.

  • The diallylation step is a standard organic transformation applicable to the amino group once the chloropyrazin-2-amine core is synthesized.

Q & A

Q. Table 1: Reaction Yields Under Different Catalytic Conditions

CatalystSolventTemperature (°C)Yield (%)
K₂CO₃DMF8062
NaHACN10045
DBUTHF6038

Q. Table 2: Solubility of this compound vs. Analogs

CompoundWater (mg/mL)DCM (mg/mL)
N,N-Diallyl-3-chloropyrazine0.1245.7
N-Methyl-3-chloropyrazine1.822.3

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